4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a piperazine ring substituted with a carbaldehyde group and a tert-butylthio group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine and tert-butylthiol.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridine intermediate.
Addition of the Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group on the pyridine ring.
Uniqueness
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the tert-butylthio and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H23N3OS |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3OS/c1-12-9-13(20-15(2,3)4)10-16-14(12)18-7-5-17(11-19)6-8-18/h9-11H,5-8H2,1-4H3 |
InChI Key |
VNNSCZRHNPOBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)SC(C)(C)C |
Origin of Product |
United States |
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